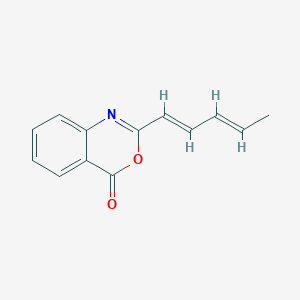
4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol (DMPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thioether derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. DMPT has been demonstrated to exhibit a range of biological activities, including growth promotion, stress resistance, and immune enhancement in animals.
Wirkmechanismus
The exact mechanism of action of 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol acts on the hypothalamic-pituitary-adrenal (HPA) axis to stimulate the release of growth hormone and other hormones that regulate metabolism and immune function. 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy metabolism and cellular stress response.
Biochemical and physiological effects:
4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been demonstrated to exhibit a range of biochemical and physiological effects in animals. It has been shown to increase the activity of digestive enzymes and improve nutrient absorption in the gut. 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to enhance the immune response by increasing the production of cytokines and antibodies. In addition, 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been demonstrated to reduce oxidative stress and inflammation in animals.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is also relatively non-toxic and does not have any known adverse effects on animal health. However, one limitation of 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol on animal growth, metabolism, and immune function. Additionally, there is potential for the development of 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol-based therapies for the treatment of metabolic and immune-related disorders in animals and humans.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in animal production. It has been shown to improve feed intake, weight gain, and feed conversion efficiency in various animal species, including pigs, chickens, and fish. 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been demonstrated to enhance the immune response and reduce stress in animals. In addition, 4-(2,4-dimethylphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential use as a plant growth regulator and as a fungicide.
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-4-5-12-14-15-13(17)16(12)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFXUCKJQNFFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4839235.png)

![N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4839245.png)
![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4839263.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4839268.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B4839276.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4839282.png)

![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4839286.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4839296.png)
![1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4839299.png)

![1-(3-isoxazolyl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4839333.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4839340.png)